Sumatriptan succinate Sumatriptan succinate Sumatriptan succinate is a succinate salt obtained by reaction of sumatriptan with one equivalent of succinic acid. Selective agonist for a vascular 5-HT1 receptor subtype (probably a member of the 5-HT1D family). Used for the acute treatment of migraine with or without aura in adults. It has a role as a serotonergic agonist and a vasoconstrictor agent. It contains a sumatriptan(1+).
Sumatriptan Succinate is the succinate salt form of sumatriptan, a member of the triptan class of compounds with anti-migraine property. Sumatriptan succinate selectively binds to and activates serotonin 5-HT1 receptors. This results in constriction of meningeal, dural, cerebral or pial blood vessels via stimulation of the 5-HT1B receptors, thereby reducing the vascular pulsation and may provide relief in migraine headaches. Furthermore, agonistic action of this agent through presynaptic stimulation of 5-HT1D and/or 5-HT1F receptors prevents release of vasoactive and pro-inflammatory neuropeptide (calcitonin gene-related peptide), thereby may also relieve migraine headaches. In addition, central inhibition of pain transmission via the inhibition of trigeminal neurons in the brain stems and upper spinal cord mediated by 5-HT1B, 5-HT1D or 5-HT 1F receptors also aides in the alleviation of migraine pain.
A serotonin agonist that acts selectively at 5HT1 receptors. It is used in the treatment of MIGRAINE DISORDERS.
See also: Sumatriptan (has active moiety); Naproxen Sodium; Sumatriptan Succinate (component of).
Brand Name: Vulcanchem
CAS No.: 103628-48-4
VCID: VC20784833
InChI: InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
SMILES: CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O
Molecular Formula: C18H27N3O6S
Molecular Weight: 413.5 g/mol

Sumatriptan succinate

CAS No.: 103628-48-4

Cat. No.: VC20784833

Molecular Formula: C18H27N3O6S

Molecular Weight: 413.5 g/mol

* For research use only. Not for human or veterinary use.

Sumatriptan succinate - 103628-48-4

CAS No. 103628-48-4
Molecular Formula C18H27N3O6S
Molecular Weight 413.5 g/mol
IUPAC Name butanedioic acid;1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide
Standard InChI InChI=1S/C14H21N3O2S.C4H6O4/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;5-3(6)1-2-4(7)8/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1-2H2,(H,5,6)(H,7,8)
Standard InChI Key PORMUFZNYQJOEI-UHFFFAOYSA-N
SMILES CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O
Canonical SMILES CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.C(CC(=O)O)C(=O)O
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Properties

Molecular Structure

Sumatriptan succinate is chemically designated as 3-[2-(dimethylamino)ethyl]-N-methyl-indole-5-methanesulfonamide succinate (1:1). The molecular formula is C₁₄H₂₁N₃O₂S- C₄H₆O₄, representing a molecular weight of 413.5. The structure features an indole core with a dimethylamino ethyl side chain and a methanesulfonamide group, which confers its receptor binding properties .

Physical and Chemical Properties

Sumatriptan succinate appears as a white to off-white crystalline powder with high solubility in water and saline solutions. This property facilitates its formulation into various pharmaceutical dosage forms. The compound remains stable under normal storage conditions and demonstrates compatibility with common pharmaceutical excipients used in commercial preparations .

PropertyDescription
Chemical Name3-[2-(dimethylamino)ethyl]-N-methyl-indole-5-methanesulfonamide succinate (1:1)
Molecular FormulaC₁₄H₂₁N₃O₂S- C₄H₆O₄
Molecular Weight413.5
Physical AppearanceWhite to off-white powder
SolubilityReadily soluble in water and saline

Pharmacological Classification and Mechanism of Action

Receptor Binding Profile

Sumatriptan functions as a selective agonist at the 5-HT₁B/₁D receptor subtypes, demonstrating high affinity binding to these receptors. The compound shows only weak affinity for 5-HT₁A, 5-HT₅A, and 5-HT₇ receptors. Importantly, sumatriptan exhibits no significant affinity or pharmacological activity at 5-HT₂, 5-HT₃, or 5-HT₄ receptor subtypes. Additionally, it lacks meaningful interaction with alpha₁-, alpha₂-, or beta-adrenergic receptors, as well as dopamine₁, dopamine₂, muscarinic, and benzodiazepine receptors .

Effects on Cranial Vasculature and Trigeminal System

The therapeutic effects of sumatriptan in migraine treatment stem from two primary mechanisms:

  • Cranial vessel vasoconstriction: Sumatriptan activates 5-HT₁ receptors present on cranial arteries, including the human basilar artery and the vasculature of human dura mater. This activation mediates vasoconstriction of dilated cranial blood vessels, which correlates with relief of migraine headache .

  • Inhibition of neuropeptide release: Sumatriptan activates 5-HT₁ receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels. This action inhibits the release of pro-inflammatory neuropeptides, potentially contributing to its antimigrainous effect .

In animal models, sumatriptan selectively reduces carotid arterial blood flow with minimal effect on arterial blood pressure or total peripheral resistance. In cats, it selectively constricts carotid arteriovenous anastomoses while having little impact on blood flow in cerebral or extracerebral tissues .

Pharmacokinetics

Absorption and Bioavailability

The pharmacokinetic profile of sumatriptan varies significantly depending on the route of administration. The oral formulation demonstrates limited bioavailability of approximately 15%, primarily due to presystemic metabolism and partly due to incomplete absorption .

Parameter25 mg Oral100 mg Oral6 mg Subcutaneous
Cmax18 ng/mL (range: 7-47)51 ng/mL (range: 28-100)71 ng/mL (range: 49-110)
Bioavailability~15%~15%Higher than oral
Tmax (non-migraine)~2.0 hours~2.0 hoursMore rapid than oral
Tmax (during migraine)~2.5 hours~2.5 hoursMore rapid than oral

Distribution and Metabolism

Sumatriptan undergoes extensive first-pass metabolism, which contributes significantly to its low oral bioavailability. The drug exhibits dose proportionality in its extent of absorption (area under the curve) over the dose range of 25 to 200 mg, although the Cmax after 100 mg is approximately 25% less than expected based on the 25 mg dose .

Elimination

The elimination half-life of sumatriptan is approximately 2.5 hours, necessitating monitoring of patients after overdose for at least 12 hours or while symptoms persist. The effects of hemodialysis or peritoneal dialysis on serum concentrations of sumatriptan remain unknown .

Clinical Applications

Management of Migraine Headaches

Sumatriptan is primarily indicated for the acute treatment of migraine with or without aura in adults. Clinical evidence supports the efficacy of sumatriptan in relieving migraine pain and associated symptoms including nausea, photophobia, and phonophobia. The medication is most effective when administered early in the migraine attack, particularly when pain is still mild rather than moderate or severe .

Treatment of Cluster Headaches

Beyond migraine management, sumatriptan has demonstrated efficacy in treating cluster headaches, particularly when administered subcutaneously. This application represents an important therapeutic option for this exceedingly painful condition that often proves challenging to treat with conventional analgesics .

Dosage Forms and Administration Routes

Oral Tablets

Oral sumatriptan succinate tablets are available in strengths corresponding to 25 mg, 50 mg, and 100 mg of sumatriptan base. These tablets contain 35 mg, 70 mg, or 140 mg of sumatriptan succinate, respectively. Common inactive ingredients include croscarmellose sodium, dibasic calcium phosphate, magnesium stearate, microcrystalline cellulose, and sodium bicarbonate .

Subcutaneous Injection

The subcutaneous formulation, administered via injection just under the skin, provides the most rapid onset of action among all available routes. The standard dose is 6 mg, though a lower 4 mg dose may be used if side effects are dose-limiting. This route demonstrates superior efficacy in pain relief compared to other administration methods .

Intranasal Formulation

Sumatriptan nasal spray provides an alternative non-invasive delivery route that offers faster absorption than oral administration but slower than subcutaneous injection. This formulation is particularly useful for patients who experience significant nausea or vomiting during migraine attacks, which might compromise oral medication effectiveness .

Rectal Administration

Rectal sumatriptan formulation offers another alternative route, particularly valuable for patients with significant gastrointestinal symptoms during migraine attacks. The 25 mg rectal dose has demonstrated efficacy with a number needed to treat (NNT) of 2.4 for headache relief .

Emerging Delivery Systems

Newer methods of administration, including transdermal patch systems, are under research and development. These novel delivery systems aim to provide consistent drug delivery while minimizing invasiveness and adverse effects .

Clinical Efficacy

Dose-Response Relationship

Clinical studies have established a clear dose-response relationship for oral sumatriptan. The 100 mg oral dose demonstrates greater efficacy than lower doses, though with a potentially increased incidence of adverse effects. The therapeutic benefit must be balanced against the risk of side effects when selecting the appropriate dose for individual patients .

Time to Onset of Action

The time to onset of relief varies by route of administration, with subcutaneous injection providing the most rapid response (typically within 10-20 minutes), followed by intranasal, rectal, and oral formulations. Taking medication early in the migraine attack, when pain is still mild, results in more effective relief than waiting until pain becomes moderate or severe .

Research Developments and Future Directions

Ongoing research continues to explore new formulations and delivery systems for sumatriptan, aiming to enhance efficacy while minimizing adverse effects. Current clinical trials are investigating the potential interactions between sumatriptan and other medications, as well as its efficacy in specific patient populations .

Additionally, research is examining the comparative efficacy of sumatriptan against newer triptans and emerging migraine treatments. These studies will help define the optimal positioning of sumatriptan within the evolving landscape of migraine management .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator